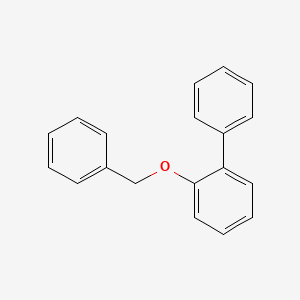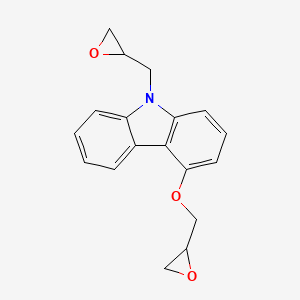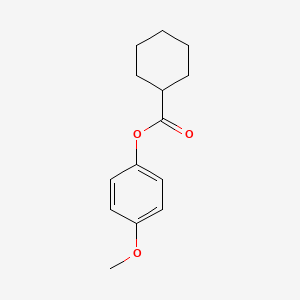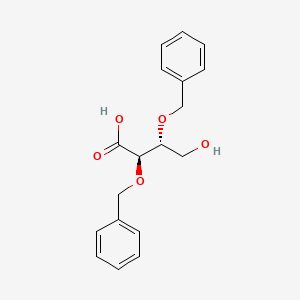
4-(4-Benzyloxyphenyl)butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzyloxyphenyl)butanol is an organic compound that features a butanol group attached to a benzyloxyphenyl moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both alcohols and aromatic ethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)butanol typically involves the following steps:
Preparation of 4-Benzyloxybenzaldehyde: This can be achieved by the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide.
Reduction to this compound: The aldehyde group in 4-benzyloxybenzaldehyde is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzyloxyphenyl)butanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aromatic ring can undergo hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing aldehydes to alcohols.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Benzyloxyphenyl)butanoic acid.
Reduction: 4-(4-Benzyloxyphenyl)butane.
Substitution: Various substituted benzyloxyphenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Benzyloxyphenyl)butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Benzyloxyphenyl)butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)butanol: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(4-Hydroxyphenyl)butanol: Similar structure but with a hydroxy group instead of a benzyloxy group.
4-(4-Ethoxyphenyl)butanol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
4-(4-Benzyloxyphenyl)butanol is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its reactivity compared to other similar compounds. This structural feature can also affect its interactions with biological targets and its overall chemical behavior.
Propiedades
Número CAS |
130783-40-3 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
4-(4-phenylmethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C17H20O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-12,18H,4-6,13-14H2 |
Clave InChI |
WCNQWIWLMNNLSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
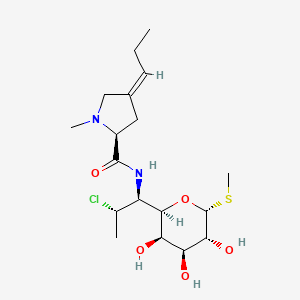
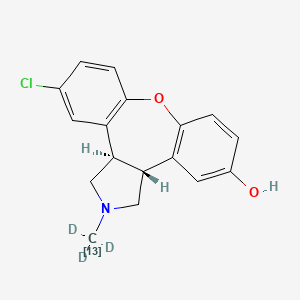
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
